![molecular formula C7H12N4O B2492625 5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine CAS No. 1344229-83-9](/img/structure/B2492625.png)
5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine
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Description
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to 5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine, typically involves cascade reactions, including C-H functionalization, double C-N bonds formation, and oxidative aromatization. These processes are often catalyzed by metals such as I2 under oxidative conditions to achieve the desired triazole core structure (Chen et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing details such as crystal system, space group, and molecular geometry. For instance, similar compounds exhibit monoclinic systems and P21/c space groups with intricate hydrogen bonding and three-dimensional network structures stabilizing the crystal formation (叶姣 et al., 2015).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including interactions with esters, amines, and other organic compounds, leading to a wide range of products with different functional groups. These reactions are pivotal for modifying the triazole core for specific applications, demonstrating the versatility of triazole chemistry (Reitz & Finkes, 1989).
Scientific Research Applications
Antitumor Activity
The compound 5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine has demonstrated significant antitumor activity. A study revealed that a derivative of this compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, showed promising results against the Hela cell line, indicating its potential in cancer treatment (Ye Jiao et al., 2015).
Antimicrobial Activities
Derivatives of 1,2,4-triazole, which include the this compound, have been synthesized and found to possess antimicrobial properties. For instance, some novel 1,2,4-triazole derivatives have shown good or moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (H. Bektaş et al., 2007).
Microwave-Assisted Synthesis
The compound has also been used in innovative synthesis methods. A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides, using 5-amino-1,2,4-triazoles as a building block, demonstrates the versatility of this compound in chemical synthesis (L. Tan, F. Lim, A. Dolzhenko, 2017).
Synthesis of Energetic Materials
A notable application is in the synthesis of energetic materials. For instance, a study synthesized bi-heterocyclic skeletons with high heat of formation (HOF) and corresponding energetic salts with high heat of detonation, using derivatives of 1,2,4-triazole (Yu Cao et al., 2020).
Construction of Coplanar Bicyclic Backbones
The integration of 1,2,4-triazole into other nitrogen-rich heterocycles, such as 1,2,4-oxadiazole, has been explored to construct new energetic backbones for materials with improved energetic performance and safety (Wenli Cao et al., 2021).
properties
IUPAC Name |
5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-7-9-6(10-11-7)5-1-3-12-4-2-5/h5H,1-4H2,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOYPMDLOFWJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1344229-83-9 |
Source
|
Record name | 5-(oxan-4-yl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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